Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate
Description
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate (CAS: 1443354-44-6) is an ester derivative characterized by a phenoxy group substituted with fluorine at the ortho-position and a methyl group at the para-position. Its molecular formula is C₁₃H₁₇FO₃, with a molecular weight of 240.28 g/mol. The InChIKey ANLJGHNSAMKRPE-UHFFFAOYSA-N confirms its unique stereoelectronic profile .
Properties
Molecular Formula |
C13H17FO3 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
ethyl 4-(2-fluoro-5-methylphenoxy)butanoate |
InChI |
InChI=1S/C13H17FO3/c1-3-16-13(15)5-4-8-17-12-9-10(2)6-7-11(12)14/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
BQXFZZSPZTVGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate typically involves the esterification of 4-(2-fluoro-5-methyl-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-fluoro-5-methyl-phenoxy)butanoic acid.
Reduction: Formation of 4-(2-fluoro-5-methyl-phenoxy)butanol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluoro and methyl substituents enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate with key analogs in terms of structural features, synthesis, yield, and properties:
*Yield estimated from reaction scale in .
Key Observations:
Structural Influence on Properties: The ortho-F and para-CH₃ groups in the target compound enhance lipophilicity compared to the non-methylated analog (Ethyl 4-(2-fluorophenoxy)butanoate) . This may improve membrane permeability in biological systems. Triazole-containing analogs (e.g., ) exhibit lower yields (32%) due to multi-step synthesis but offer heterocyclic diversity for drug discovery .
Synthetic Efficiency :
- Methyl/ethyl esters with simple aromatic groups (e.g., D2) show moderate yields (39%) but require harsh conditions (e.g., benzyl bromide/K₂CO₃) .
- The target compound’s commercial availability (1 supplier) contrasts with lab-synthesized analogs, suggesting industrial scalability .
Spectroscopic Data :
- Mass spectrometry (MS) distinguishes analogs: D2 ([M+H]⁺ 211.10) vs. triazole derivative ([M+1] 276) . The target compound’s molecular weight (240.28 g/mol) aligns with its fluorinated aromatic structure.
Functional Group Impact: Benzimidazole derivatives () prioritize nitrogen-rich cores for receptor binding, whereas fluorophenoxy esters may target lipid-associated pathways .
Research Findings and Implications
- Bioactivity Potential: Fluorinated phenoxy esters are explored as prodrugs or enzyme inhibitors due to their metabolic stability. The para-CH₃ group in the target compound could reduce oxidative degradation compared to non-methylated analogs .
- Process Optimization : Low yields in triazole and catechol analogs (32–39%) highlight the need for improved catalytic methods, such as microwave-assisted or flow chemistry .
- Commercial Viability : The target compound’s sole supplier status () underscores niche applications, whereas methyl/ethyl esters with hydroxyl groups (e.g., D2) are more prevalent in natural product research .
Biological Activity
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
This compound can be synthesized through various organic reactions, primarily involving the coupling of 2-fluoro-5-methylphenol with butanoic acid derivatives. The presence of fluorine and other substituents on the aromatic ring significantly influences its reactivity and biological activity.
Biological Properties
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. Studies indicate that it exhibits a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It potentially interacts with various receptors that regulate cellular signaling pathways, enhancing or inhibiting specific physiological responses.
Antimicrobial Activity Study
In a comparative study assessing the antimicrobial efficacy of this compound against standard antibiotics, it was found to exhibit comparable or superior activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Amoxicillin | 64 |
| S. aureus | 16 | Vancomycin | 32 |
| P. aeruginosa | 64 | Ciprofloxacin | 128 |
Anti-inflammatory Study
A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
